molecular formula C6H11NO5 B12955890 (2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate

(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate

Cat. No.: B12955890
M. Wt: 177.16 g/mol
InChI Key: FKPFNKFGJIMFFG-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate can be achieved through stereospecific reactions from carbohydrate sources such as D-gulonic acid lactone and D-glucono-δ-lactone . The process involves several steps including triflation, azidation, hydrogenation, and N-protection .

Industrial Production Methods

. This method allows for the direct introduction of functional groups into organic compounds, making it a versatile and scalable option for industrial production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate undergoes various chemical reactions including:

    Oxidation: Introduction of hydroxyl groups.

    Reduction: Conversion of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids for cyanation, and various catalysts for hydroxylation and reduction . The conditions often involve controlled temperatures and pressures to ensure the desired stereochemistry and yield.

Major Products

The major products formed from these reactions include various stereoisomers of amino acids and their derivatives, which have significant biological and pharmaceutical applications .

Scientific Research Applications

(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes involved in amino acid metabolism and can modulate the activity of these enzymes . The specific pathways and targets depend on the context of its use, such as in drug development or metabolic studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to undergo various stereospecific reactions makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate

InChI

InChI=1S/C6H11NO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,7H2,1-2H3/t3-,4-/m0/s1

InChI Key

FKPFNKFGJIMFFG-IMJSIDKUSA-N

Isomeric SMILES

COC(=O)[C@H]([C@@H](C(=O)OC)O)N

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)N

Origin of Product

United States

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